1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone
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Overview
Description
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of oxygen, nitrogen, and sulfur atoms within its molecular framework, which imparts distinctive chemical and physical properties. The presence of the spiro[5.5]undecane core, combined with the thiophene ring, makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spiro[5.5]undecane core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Final Functionalization: The methanone group is introduced in the final step, typically through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity. The thiophene ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with potential biological activity.
1,3-Dioxane derivatives: Compounds with similar oxygen-containing rings.
Thiophene-based compounds: Molecules featuring the thiophene ring, such as thiophene-2-carboxylic acid.
Uniqueness
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone is unique due to its combination of a spirocyclic core and a thiophene ring, which imparts distinct chemical reactivity and potential biological activity. This combination is less common compared to other spirocyclic or thiophene-based compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(11-3-1-10-18-11)14-6-4-13(5-7-14)16-8-2-9-17-13/h1,3,10H,2,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCLXSHJELSXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CS3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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